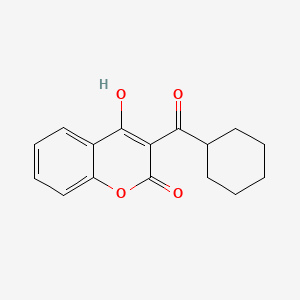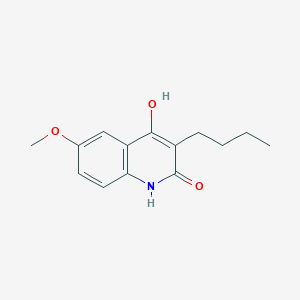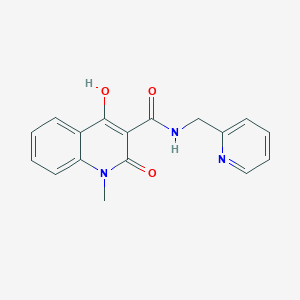
3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone, also known as BEHQ, is a chemical compound that belongs to the quinoline family. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biology. BEHQ is a bioactive molecule that possesses several interesting properties, making it a promising candidate for further research and development.
作用機序
The exact mechanism of action of 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone is not fully understood, but several studies have suggested that it may act through various signaling pathways, including the inhibition of NF-κB and MAPK pathways. 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone has been found to exhibit several biochemical and physiological effects, including the inhibition of lipid peroxidation and the scavenging of free radicals. It has also been shown to modulate the activity of various enzymes, such as acetylcholinesterase and tyrosinase. 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone has been reported to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
実験室実験の利点と制限
One of the main advantages of 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone is its broad range of pharmacological activities, making it a versatile molecule for various research applications. It is also relatively easy to synthesize and purify, making it accessible for laboratory experiments. However, one of the limitations of 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for research on 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone. One potential application is in the development of novel drugs for the treatment of various diseases, including cancer, inflammation, and microbial infections. 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone may also be used as a lead compound for the synthesis of analogs with improved pharmacological properties. Further studies are needed to elucidate the exact mechanism of action of 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone and its potential interactions with other molecules. Additionally, the development of new methods for the synthesis and purification of 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone may improve its accessibility and potential for further research.
合成法
3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone can be synthesized through a multistep process involving the condensation of 2-aminobenzoic acid with benzaldehyde, followed by cyclization and reduction. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone has been widely researched for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit various pharmacological activities, including antioxidant, anti-inflammatory, and antitumor effects. 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone has also been found to possess antimicrobial and antiviral properties, making it a potential candidate for the development of novel antibiotics and antiviral drugs.
特性
IUPAC Name |
3-benzyl-6-ethyl-4-hydroxy-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-2-12-8-9-16-14(10-12)17(20)15(18(21)19-16)11-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOADFAYUAKQUSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C(=C2O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199970 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorobenzyl)thio]-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5914043.png)
![7-hydroxy-5-oxo-2-{[2-(trifluoromethyl)benzyl]thio}-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5914044.png)
![2-[(2-fluorobenzyl)thio]-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5914045.png)
![2-[(6-nitro-2-oxo-2H-chromen-4-yl)oxy]acetamide](/img/structure/B5914050.png)
![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-phenylacetamide](/img/structure/B5914066.png)
![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5914074.png)
![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5914079.png)


![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5914097.png)
![2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5914100.png)
![N-1,3-benzodioxol-5-yl-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914106.png)

